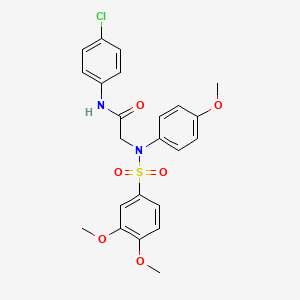
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its potent biological activity. This compound has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research on (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential use as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
Métodos De Síntesis
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a variety of methods. One method involves the reaction of 3-aminomethyl-7-methylquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. Another method involves the reaction of 3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)acrylonitrile with 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
(Z)-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-6-19-14-20(24(26-23(19)13-17)27-11-3-2-4-12-27)15-21(16-25)18-7-9-22(10-8-18)28(29)30/h5-10,13-15H,2-4,11-12H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLNYXFRNXKBC-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





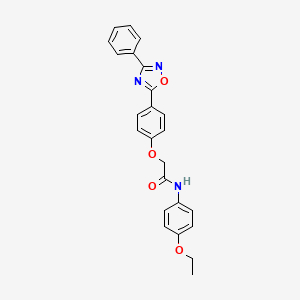
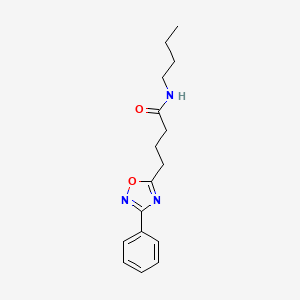
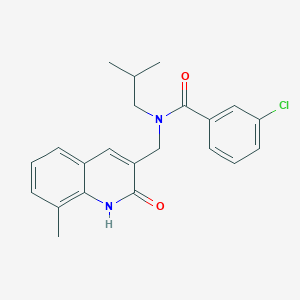
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)
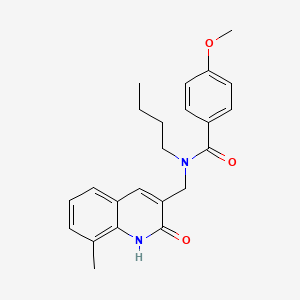
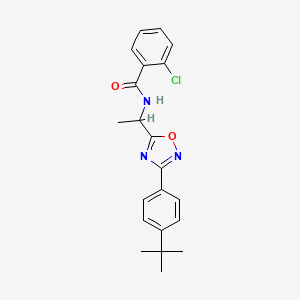
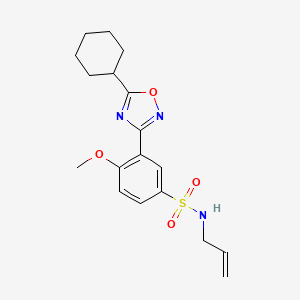
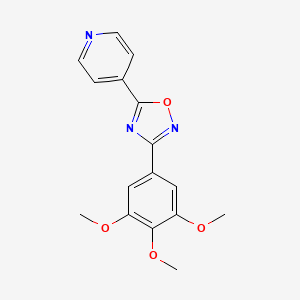
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
